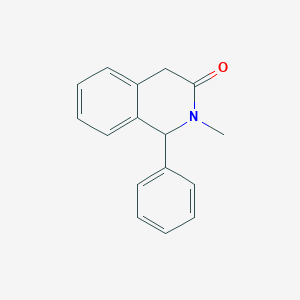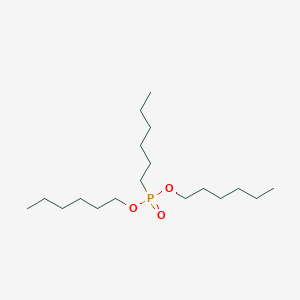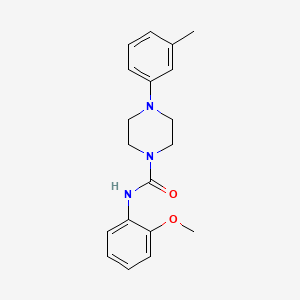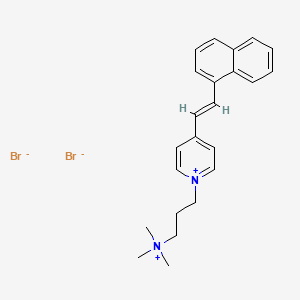
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a vinyl linkage, and a pyridinium moiety, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multiple steps, starting with the preparation of the naphthyl vinyl intermediate. This intermediate is then reacted with a pyridinium salt under specific conditions to form the final product. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Hydroxide ions, alkoxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction can produce naphthyl ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets and pathways. The compound’s naphthyl and pyridinium groups allow it to bind to certain proteins or nucleic acids, potentially disrupting their normal function. This binding can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(1-Naphthyl)vinyl)pyridine
- 1-(3-(Trimethylammonio)propyl)pyridinium bromide
- Naphthylvinylpyridinium derivatives
Uniqueness
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21074-53-3 |
|---|---|
Molekularformel |
C23H28Br2N2 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
trimethyl-[3-[4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium-1-yl]propyl]azanium;dibromide |
InChI |
InChI=1S/C23H28N2.2BrH/c1-25(2,3)19-7-16-24-17-14-20(15-18-24)12-13-22-10-6-9-21-8-4-5-11-23(21)22;;/h4-6,8-15,17-18H,7,16,19H2,1-3H3;2*1H/q+2;;/p-2/b13-12+;; |
InChI-Schlüssel |
AHHOMAVGRXRBRI-HPAIREQNSA-L |
Isomerische SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32.[Br-].[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



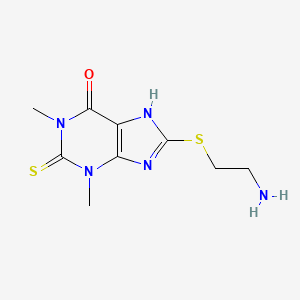


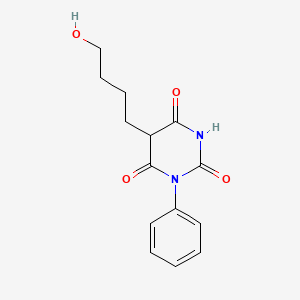
![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
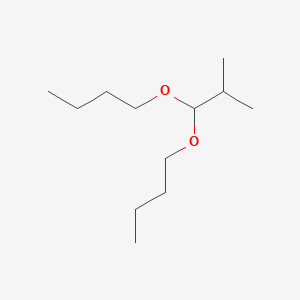
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
